6-(tert-Butoxy)-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)14-10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
ASNQYJCIYZSBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of 6-(tert-Butoxy)-2,3-dihydro-1H-indole generally follows a route starting from appropriately substituted indole or indoline precursors. The tert-butoxy group is introduced either by nucleophilic substitution or via protection/deprotection strategies involving tert-butyl-based reagents. The 2,3-dihydro-1H-indole scaffold is often constructed or retained by selective reduction of indole derivatives or cyclization reactions.
Detailed Preparation Methods
Starting Material and Functionalization
Starting from 2-hydroxymethylindole derivatives: A common precursor is 2-hydroxymethylindole, which can be oxidized or otherwise functionalized to introduce substituents at the 6-position. For example, oxidation with activated manganese dioxide in dichloromethane at room temperature over 20-30 hours has been reported for related indole derivatives.
Alkylation with tert-butyl reagents: Introduction of the tert-butoxy group at the 6-position can be achieved by reacting the corresponding hydroxy or halogenated intermediate with tert-butyl potassium alkoxide or tert-butyl bromide under basic conditions, such as potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).
Reduction to 2,3-Dihydro-1H-indole
Selective reduction of indole to indoline: The conversion of indole to 2,3-dihydro-1H-indole (indoline) is typically accomplished by hydride reagents such as lithium aluminum hydride (LiAlH4) or borane complexes. For example, LiAlH4 reduction in tetrahydrofuran (THF) at elevated temperatures (around 85°C) under nitrogen atmosphere for 10 hours has been used to reduce nitrovinyl indole derivatives to indolines.
Borane reduction methods: In some cases, borane reagents generated in situ from sodium borohydride and iodine in dry THF have been employed to reduce oxindoles to 2,3-dihydroindole derivatives. This method is useful for maintaining the tert-butoxy group intact during reduction.
Protection and Deprotection Steps
tert-Butoxycarbonyl (Boc) group handling: The tert-butoxy group may be introduced as a Boc protecting group on the nitrogen or oxygen atoms, which can be stable under reduction conditions but may be cleaved under strong acidic or reductive environments. Careful control of reaction conditions is necessary to preserve the tert-butoxy substituent.
Chromatographic purification: After synthesis, purification is often done by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents. Yields vary depending on substituents and reaction conditions but can range from moderate to high (30-90%).
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation | tert-Butyl bromide, Potassium tert-butoxide, DMF, r.t. | Introduces tert-butoxy group at C-6 |
| 2 | Reduction | LiAlH4, THF, 85°C, 10 h, N2 atmosphere | Converts indole to 2,3-dihydroindole |
| 3 | Purification | Silica gel chromatography, 30% EtOAc in hexane | Isolates pure 6-(tert-Butoxy)-2,3-dihydro-1H-indole |
Research Findings and Yields
Yields: Depending on the starting material and reaction conditions, yields for the key intermediate steps range from 34% to over 90% for related 2,3-dihydroindole derivatives with tert-butoxy or Boc groups.
Stability: The tert-butoxy substituent is stable under mild reduction conditions but can be sensitive to strong acids or prolonged heating, which may lead to deprotection or rearrangement.
Oxidation sensitivity: The 2,3-dihydroindole core can be prone to oxidation during purification or storage, occasionally leading to partial aromatization back to indole derivatives.
Summary Table of Key Experimental Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Dichloromethane, THF, DMF | Solvent choice depends on step |
| Base | Potassium tert-butoxide | For alkylation steps |
| Reducing Agent | LiAlH4, Borane (from NaBH4/I2) | For reduction of indole to indoline |
| Temperature | Room temperature to 85°C | Controlled to avoid Boc cleavage |
| Reaction Time | 4–30 hours | Longer times for oxidation or reduction |
| Purification | Silica gel chromatography | Eluent: Ethyl acetate/Hexane mixtures |
| Yield Range | 34–93% | Dependent on substituents and method |
The preparation of 6-(tert-Butoxy)-2,3-dihydro-1H-indole involves multi-step synthetic sequences starting from substituted indole derivatives. Key steps include the introduction of the tert-butoxy group via alkylation under basic conditions, followed by selective reduction of the indole ring to the 2,3-dihydroindole scaffold using hydride reagents such as LiAlH4 or borane complexes. The tert-butoxy group is generally stable under these conditions but requires careful control to prevent deprotection. Purification by chromatography yields the target compound in moderate to high yields. The synthetic strategies are well-documented in peer-reviewed literature and patent sources, demonstrating reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce 2,3-dihydroindole derivatives.
Scientific Research Applications
6-(tert-Butoxy)-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of indole-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxy)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets. The indole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 6-(tert-Butoxy)-2,3-dihydro-1H-indole with structurally related indoline derivatives:
Key Observations :
Physical and Chemical Properties
- Crystallography : Indoline derivatives with bulky substituents (e.g., tert-butoxy, benzenesulfonyl) exhibit distinct crystal packing. For example, sulfonyl-substituted indoles form intramolecular hydrogen bonds (S(6) motifs) and orthogonal dihedral angles (~88°) between substituents and the indole ring . Similar steric effects are expected for the tert-butoxy analog.
- Stability: Boc-protected indoles (e.g., tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate) demonstrate stability under acidic and basic conditions, a trait shared with tert-butoxy derivatives due to the inertness of the tert-butyl group .
Biological Activity
6-(tert-Butoxy)-2,3-dihydro-1H-indole is a compound belonging to the indole family, which has garnered attention for its potential biological activities. Indoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 6-(tert-Butoxy)-2,3-dihydro-1H-indole, supported by data tables, case studies, and detailed research findings.
The biological activity of 6-(tert-Butoxy)-2,3-dihydro-1H-indole is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, which are crucial for its pharmacological effects. For instance, indole derivatives often exhibit inhibitory actions on enzymes involved in inflammatory pathways and cancer cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer properties of indole derivatives. A notable study evaluated the cytotoxic effects of 6-(tert-Butoxy)-2,3-dihydro-1H-indole on various cancer cell lines. The results indicated significant growth inhibition in A549 lung adenocarcinoma cells with an IC50 value of approximately 10 µM. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and DNA damage.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10 | Apoptosis induction |
| MCF-7 (Breast) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 20 | DNA damage |
Antimicrobial Activity
The antimicrobial efficacy of 6-(tert-Butoxy)-2,3-dihydro-1H-indole was assessed against several bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives and evaluated their anticancer properties. Among them, 6-(tert-Butoxy)-2,3-dihydro-1H-indole exhibited superior activity against multiple cancer cell lines due to its ability to inhibit key signaling pathways involved in cell proliferation and survival .
Study on Antimicrobial Properties
Another study focused on the antimicrobial potential of indole derivatives against pathogenic bacteria. The results showed that compounds similar to 6-(tert-Butoxy)-2,3-dihydro-1H-indole effectively inhibited bacterial growth through disruption of bacterial cell membranes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(tert-Butoxy)-2,3-dihydro-1H-indole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically starts with indole derivatives functionalized at the 6-position. A tert-butoxy group is introduced via nucleophilic substitution or coupling reactions. For example, tert-butoxycarbonyl (Boc) protection is often employed using Boc anhydride under basic conditions (e.g., NaH or DMAP) in THF or DCM . Optimization involves controlling steric hindrance by adjusting reaction temperature (e.g., 0°C to room temperature) and using catalysts like CuCl₂ to improve regioselectivity . Purity (>97% by HPLC) is critical, as impurities from incomplete deprotection (e.g., residual Boc groups) can reduce yields .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 6-(tert-Butoxy)-2,3-dihydro-1H-indole?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming substituent positions. The tert-butoxy group shows a singlet at ~1.3 ppm (9H, C(CH₃)₃), while the dihydroindole protons appear as multiplets between 2.8–3.5 ppm (CH₂) and 6.5–7.2 ppm (aromatic H) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) if Boc-protected intermediates are present .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₇NO₂ at ~220 m/z) and fragmentation patterns .
Advanced Research Questions
Q. How do steric effects of the tert-butoxy group influence regioselectivity in subsequent functionalization reactions?
- Methodological Answer : The bulky tert-butoxy group at C6 directs electrophilic substitution to the less hindered C4/C5 positions. For example, Friedel-Crafts acylation under AlCl₃ catalysis favors C4-acylation due to steric blocking at C6. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution . Experimental validation involves comparing reaction outcomes with/without tert-butoxy groups .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent purity). To address this:
- Standardize Assays : Use common reference compounds (e.g., kinase inhibitors for enzyme studies) and validate purity via HPLC (>99%) .
- Control Solvent Effects : Compare DMSO vs. aqueous solubility; tert-butoxy derivatives may aggregate in polar solvents, skewing IC₅₀ values .
- Meta-Analysis : Cross-reference datasets from PubChem and DSSTox to identify outliers .
Q. What computational methods are used to predict the reactivity of 6-(tert-Butoxy)-2,3-dihydro-1H-indole, and how do they compare with experimental data?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites). For example, tert-butoxy’s electron-donating effect increases electron density at C4, aligning with observed nitration patterns .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility. MD studies in acetonitrile correlate with experimental solubility data (e.g., ~2.5 mg/mL at 25°C) .
- Validation : Compare computed NMR chemical shifts (via Gaussian) with experimental data; deviations >0.5 ppm indicate model refinement needs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
